

Reutericyclin: A Technical Guide to its Molecular and Chemical Characteristics

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Compound of Interest

Compound Name: *Reutericyclin*

Cat. No.: *B1139114*

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Introduction

Reutericyclin is a novel antimicrobial compound produced by certain strains of the lactic acid bacterium *Lactobacillus reuteri*. Structurally classified as a tetramic acid derivative, it has garnered significant interest for its potent activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the molecular formula, chemical characteristics, experimental protocols, and key biological pathways associated with **Reutericyclin**. All quantitative data is presented in structured tables for ease of reference, and logical relationships are visualized through diagrams.

Molecular and Chemical Properties

Reutericyclin is a hydrophobic and negatively charged molecule. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₁ NO ₄	[1]
Molecular Weight	349.47 g/mol	[2]
IUPAC Name	(2R)-4-Acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one	N/A
CAS Number	303957-69-9	N/A
Appearance	Not specified in literature	N/A
pKa	2-3	N/A
Solubility	Soluble in DMSO. Limited solubility in aqueous solutions.	[3][4]
Stability	Stable at acidic pH (activity increases at lower pH). Heat- and pressure-stable.	[4][5]
Stereochemistry	Exists as (R)- and (S)-isoforms at the C5 position.	[5]

Experimental Protocols

Purification of Reutericyclin from *Lactobacillus reuteri*

The following protocol is a summary of established methods for the isolation and purification of **Reutericyclin** from *L. reuteri* cultures.[6][7]

1. Culture and Harvest:

- Culture *Lactobacillus reuteri* in a suitable broth medium (e.g., mMRS) supplemented with a fatty acid source like Tween 80 or oleic acid to enhance production.
- Incubate under optimal conditions (e.g., 37°C for 16-24 hours).
- Harvest bacterial cells by centrifugation.

2. Extraction:

- Wash the cell pellet with a suitable buffer.
- Extract **Reutericyclin** from the cells using a solvent mixture, such as isopropanol in an aqueous buffer.
- Separate the organic and aqueous phases. **Reutericyclin** will be in the organic phase.
- For extraction from the supernatant, a salt precipitation (e.g., with ammonium sulfate) can be used to concentrate the compound before solvent extraction.[\[6\]](#)

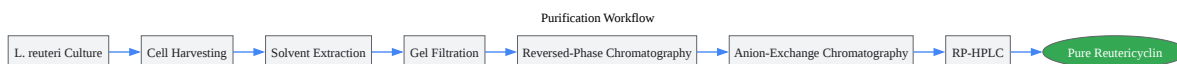
3. Purification:

- Gel Filtration Chromatography: Further purify the crude extract using a gel filtration column to separate molecules based on size.
- Reversed-Phase Chromatography (RPC): Employ preparative RP-C8 or RP-C18 columns for high-resolution purification based on hydrophobicity.
- Anion-Exchange Chromatography: This step can be used to further purify the negatively charged **Reutericyclin**.
- High-Performance Liquid Chromatography (HPLC): A final polishing step using reversed-phase HPLC is recommended to achieve high purity.

4. Characterization:

- Mass Spectrometry: Determine the molecular mass of the purified compound using electrospray ionization mass spectrometry (ESI-MS).[\[2\]](#)
- NMR Spectroscopy: While specific published ^1H and ^{13}C NMR data for **Reutericyclin** are not readily available in the searched literature, this technique is essential for detailed structural elucidation and confirmation.

A generalized workflow for the purification process is illustrated below.



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A generalized workflow for the purification of **Reutericyclin**.

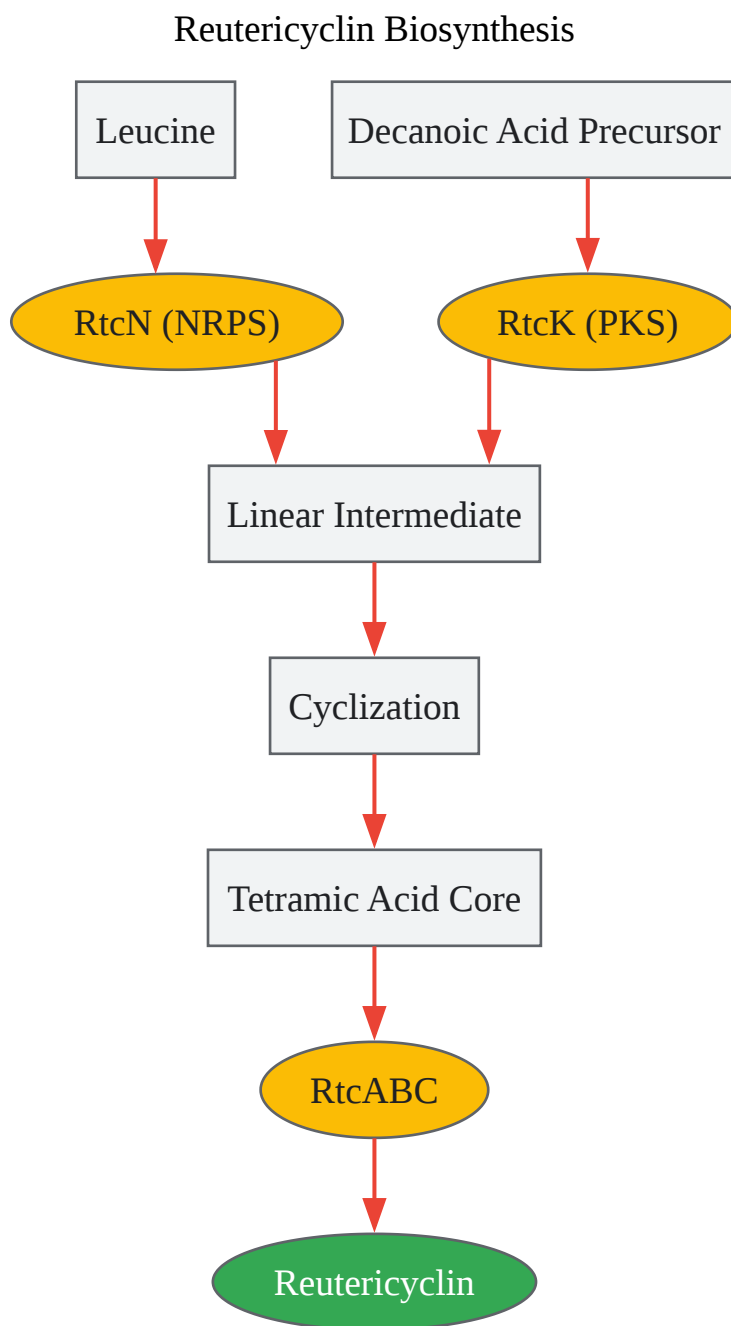
Biosynthesis of Reutericyclin

Reutericyclin is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1] The key enzymes involved are encoded by the *rtc* gene cluster.

The proposed biosynthetic pathway is as follows:

- RtcN (NRPS): Activates a molecule of leucine.
- RtcK (PKS): A type I PKS that catalyzes the condensation of a decanoic acid precursor with the activated leucine.
- Cyclization: The resulting intermediate undergoes cyclization to form the tetramic acid core.
- Acylation: The RtcABC enzyme complex is believed to catalyze the final acylation step, leading to the formation of **Reutericyclin**.

The logical flow of the biosynthesis is depicted in the following diagram.



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The proposed biosynthetic pathway of **Reutericyclin**.

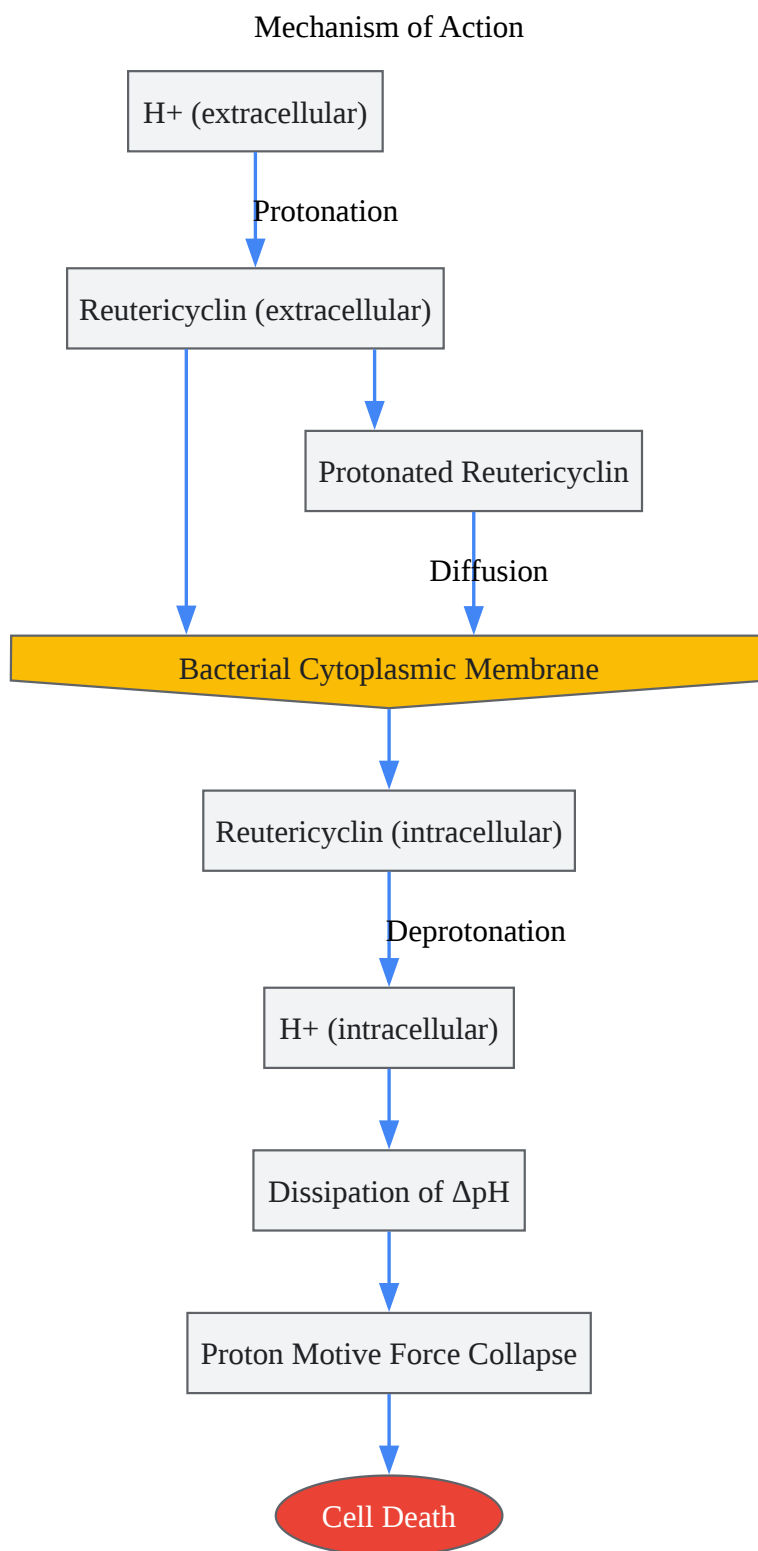
Mechanism of Action

Reutericyclin exhibits its antimicrobial activity by acting as a proton ionophore. This mechanism disrupts the proton motive force across the cytoplasmic membrane of susceptible Gram-positive bacteria, leading to cell death.

The key steps in its mechanism of action are:

- **Insertion into Membrane:** The hydrophobic nature of **Reutericyclin** facilitates its insertion into the bacterial cytoplasmic membrane.
- **Proton Shuttling:** In the acidic environment outside the bacterial cell, the negatively charged **Reutericyclin** molecule can become protonated.
- **Proton Release:** This protonated form diffuses across the membrane and releases the proton into the more alkaline cytoplasm.
- **Dissipation of Proton Gradient:** This shuttling of protons dissipates the transmembrane pH gradient (ΔpH), a critical component of the proton motive force.
- **Cellular Energetics Collapse:** The collapse of the proton motive force disrupts essential cellular processes that rely on it, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

The signaling pathway for the mechanism of action is illustrated below.



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The mechanism of action of **Reutericyclin** as a proton ionophore.

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